Cas no 68283-19-2 (2-Butyl-4-hydroxymethyl Imidazole)

2-Butyl-4-hydroxymethyl Imidazole Chemical and Physical Properties
Names and Identifiers
-
- (2-Butyl-1H-imidazol-4-yl)methanol
- 2-Butyl-4-Hydroxymethylimidazole
- (2-Butyl-1H-imidazol-5-yl)methanol
- 2-Butyl-5-hydroxymethylimidazole
- 2-n-butyl-4-(hydroxymethyl)imidazole
- AKOS006229470
- AKOS000278659
- UNII-K14MM5OB9A
- SCHEMBL152356
- BMI
- CCG-42808
- MFCD00239516
- (2-Butyl-3H-imidazol-4-yl)-methanol
- AB04125
- 2-butylimidazole-4-methanol
- IDI1_017508
- UZKBZGAMRJRWLR-UHFFFAOYSA-N
- 1H-Imidazole-4-methanol, 2-butyl-
- Q27281808
- PS-3113
- TS-00073
- 2-butyl-1H-imidazole-4-methanol
- 2-Butyl-4-(hydroxymethyl)imidazole
- CHEBI:192620
- 68283-19-2
- 2-BUTYL-4-HYDROXYMETHYL IMIDAZOLE
- AMY11458
- A9101
- 2-(But-1-yl)-4-(hydroxymethyl)-1H-imidazole
- FT-0604610
- OHJ
- 2-butyl-1H-imidazole-5-methanol
- SR-01000632778-1
- 2-n-Butyl-4-hydroxymethylimidazole
- 2-N-Butyl-4-imidazolemethanol
- DTXSID10218432
- Maybridge3_006121
- 2-butyl-4-hydroxymethyl-imidazole
- HMS1448G05
- 1H-Imidazole-5-methanol, 2-butyl-
- A811404
- K14MM5OB9A
- A836078
- 2-n-butyl-5-hydroxymethylimidazole
- DTXCID30140923
- DB-025862
- 2-Butyl-4-hydroxymethyl Imidazole
-
- MDL: MFCD00239516
- Inchi: 1S/C8H14N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5,11H,2-4,6H2,1H3,(H,9,10)
- InChI Key: UZKBZGAMRJRWLR-UHFFFAOYSA-N
- SMILES: CCCCC1=NC=C(CO)N1
Computed Properties
- Exact Mass: 154.11100
- Monoisotopic Mass: 154.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 48.9A^2
- Tautomer Count: 3
- XLogP3: 0.9
Experimental Properties
- Density: 1.096
- Melting Point: 94-97 ºC
- Boiling Point: 379.2 °C at 760 mmHg
- Flash Point: 379.2 °C at 760 mmHg
- Refractive Index: 1.538
- PSA: 48.91000
- LogP: 1.24460
2-Butyl-4-hydroxymethyl Imidazole Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
2-Butyl-4-hydroxymethyl Imidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Butyl-4-hydroxymethyl Imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1236047-250mg |
(2-Butyl-1H-imidazol-4-yl)methanol |
68283-19-2 | 98% | 250mg |
$180 | 2024-06-07 | |
Key Organics Ltd | PS-3113-1MG |
2-(But-1-yl)-4-(hydroxymethyl)-1H-imidazole |
68283-19-2 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | PS-3113-50MG |
2-(But-1-yl)-4-(hydroxymethyl)-1H-imidazole |
68283-19-2 | >90% | 50mg |
£102.00 | 2025-02-09 | |
TRC | B692000-2g |
2-Butyl-4-hydroxymethyl Imidazole |
68283-19-2 | 2g |
$ 1303.00 | 2023-04-18 | ||
abcr | AB149288-25 g |
(2-Butyl-1H-imidazol-4-yl)methanol, 95%; . |
68283-19-2 | 95% | 25g |
€152.30 | 2023-05-09 | |
Key Organics Ltd | PS-3113-5MG |
2-(But-1-yl)-4-(hydroxymethyl)-1H-imidazole |
68283-19-2 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Alichem | A069005046-100g |
(2-Butyl-1H-imidazol-4-yl)methanol |
68283-19-2 | 95% | 100g |
$721.18 | 2023-09-01 | |
Key Organics Ltd | PS-3113-100MG |
2-(But-1-yl)-4-(hydroxymethyl)-1H-imidazole |
68283-19-2 | >90% | 100mg |
£146.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1039834-25g |
(2-Butyl-1H-imidazol-4-yl)methanol |
68283-19-2 | 95% | 25g |
¥7140.00 | 2024-05-03 | |
Crysdot LLC | CD11072926-100g |
(2-Butyl-1H-imidazol-4-yl)methanol |
68283-19-2 | 95+% | 100g |
$667 | 2024-07-18 |
2-Butyl-4-hydroxymethyl Imidazole Related Literature
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
Additional information on 2-Butyl-4-hydroxymethyl Imidazole
Recent Advances in the Study of 2-Butyl-4-hydroxymethyl Imidazole (CAS: 68283-19-2) in Chemical Biology and Pharmaceutical Research
The compound 2-Butyl-4-hydroxymethyl Imidazole (CAS: 68283-19-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications and potential therapeutic benefits. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The information presented herein is derived from peer-reviewed academic literature, industry reports, and technical documents published within the last two years.
Recent studies have highlighted the role of 2-Butyl-4-hydroxymethyl Imidazole as a key intermediate in the synthesis of various bioactive molecules. Its unique chemical structure, characterized by the presence of both a butyl group and a hydroxymethyl substituent on the imidazole ring, confers distinct physicochemical properties that make it suitable for diverse applications. For instance, researchers have explored its utility in the development of novel antimicrobial agents, where it has demonstrated promising activity against a range of bacterial and fungal pathogens. The compound's mechanism of action appears to involve disruption of microbial cell membranes, as evidenced by recent in vitro studies.
In addition to its antimicrobial properties, 2-Butyl-4-hydroxymethyl Imidazole has been investigated for its potential anti-inflammatory and anticancer effects. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes. Furthermore, preliminary in vivo studies have suggested that these derivatives may reduce tumor growth in certain cancer models, although further research is needed to elucidate the underlying mechanisms and optimize their therapeutic efficacy.
The synthesis and optimization of 2-Butyl-4-hydroxymethyl Imidazole have also been a focus of recent research. Advances in green chemistry have led to the development of more efficient and environmentally friendly synthetic routes for this compound. For example, a 2022 study demonstrated a catalytic method that significantly reduces the use of hazardous reagents while maintaining high yields. Such innovations are critical for scaling up production and ensuring the sustainability of pharmaceutical manufacturing processes involving this compound.
Looking ahead, the potential applications of 2-Butyl-4-hydroxymethyl Imidazole in drug discovery and development appear vast. Its versatility as a building block for more complex molecules, combined with its inherent bioactivity, positions it as a valuable asset in the quest for new therapeutics. However, challenges remain, including the need for more comprehensive toxicological studies and the optimization of its pharmacokinetic properties. Future research directions may include the exploration of its role in combination therapies and the development of targeted delivery systems to enhance its efficacy and reduce potential side effects.
In conclusion, the compound 2-Butyl-4-hydroxymethyl Imidazole (CAS: 68283-19-2) represents a promising area of research in chemical biology and pharmaceutical sciences. The latest studies underscore its potential as a multifunctional agent with applications ranging from antimicrobial therapy to cancer treatment. As research continues to unfold, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
68283-19-2 (2-Butyl-4-hydroxymethyl Imidazole) Related Products
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 157047-98-8(Benzomalvin C)
